N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
Molecular Formula |
C25H34N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H34N2O4/c1-18-9-11-19(12-10-18)21(27-13-7-5-6-8-14-27)17-26-25(28)20-15-22(29-2)24(31-4)23(16-20)30-3/h9-12,15-16,21H,5-8,13-14,17H2,1-4H3,(H,26,28) |
InChI Key |
HVADJYHHOITVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]amine under basic conditions to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps would also be critical to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amides.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
